molecular formula C21H13Cl2N3O5 B5014152 (5E)-3-(4-chlorobenzyl)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-(4-chlorobenzyl)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B5014152
M. Wt: 458.2 g/mol
InChI Key: BIPVMOCMQSUOSI-LICLKQGHSA-N
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Description

(5E)-3-(4-chlorobenzyl)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a nitrophenyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-chlorobenzyl)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the chlorobenzyl and nitrophenyl groups. Common reagents used in these reactions include chlorobenzyl chloride, nitrophenyl furan, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-chlorobenzyl)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl and nitrophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(4-chlorobenzyl)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of chlorobenzyl and nitrophenyl groups on biological systems. It may serve as a model compound for investigating the interactions between similar structures and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to develop new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorobenzyl)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The chlorobenzyl and nitrophenyl groups may bind to enzymes or receptors, modulating their activity. The imidazolidine-2,4-dione core may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved in its mechanism of action could include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties, used in mouthwashes and disinfectants.

    Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.

Uniqueness

(5E)-3-(4-chlorobenzyl)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is unique due to its combination of chlorobenzyl and nitrophenyl groups attached to an imidazolidine-2,4-dione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O5/c22-14-4-1-12(2-5-14)11-25-20(27)17(24-21(25)28)10-15-6-8-19(31-15)13-3-7-16(23)18(9-13)26(29)30/h1-10H,11H2,(H,24,28)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPVMOCMQSUOSI-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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